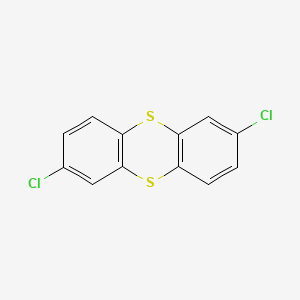

2,7-Dichlorothianthrene

CAS No.: 60420-80-6

Cat. No.: VC17618167

Molecular Formula: C12H6Cl2S2

Molecular Weight: 285.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60420-80-6 |

|---|---|

| Molecular Formula | C12H6Cl2S2 |

| Molecular Weight | 285.2 g/mol |

| IUPAC Name | 2,7-dichlorothianthrene |

| Standard InChI | InChI=1S/C12H6Cl2S2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H |

| Standard InChI Key | LFWSKTFESQXHEU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Cl)SC3=C(S2)C=C(C=C3)Cl |

Introduction

Structural Characteristics of 2,7-Dichlorothianthrene

2,7-Dichlorothianthrene is a sulfur-containing heterocyclic compound comprising two fused benzene rings with chlorine substituents at the 2 and 7 positions. The thianthrene core consists of a 1,4-dithiine ring system, which confers unique electronic properties due to the presence of sulfur atoms. The chlorine groups at the 2 and 7 positions likely influence its reactivity, particularly in electrophilic substitution and redox reactions.

Molecular Geometry and Electronic Configuration

The planar structure of the thianthrene skeleton allows for π-conjugation across the fused rings, while the electronegative chlorine atoms induce electron-withdrawing effects. This electronic perturbation may enhance the compound’s susceptibility to nucleophilic attack at meta positions relative to the chlorine substituents. Comparative analysis with thianthrene-2,7-dicarboxylic acid suggests that substituent positioning significantly alters molecular polarity and solubility.

Table 1: Comparative Structural Properties of Thianthrene Derivatives

| Compound | Substituents | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Thianthrene | None | C₁₂H₈S₂ | Sulfur atoms |

| Thianthrene-2,7-dicarboxylic acid | -COOH at 2,7 | C₁₄H₈O₄S₂ | Carboxylic acids |

| 2,7-Dichlorothianthrene | -Cl at 2,7 | C₁₂H₆Cl₂S₂ | Chlorine atoms |

Hypothetical Synthesis Pathways

The synthesis of 2,7-dichlorothianthrene may follow methodologies analogous to those used for thianthrene dicarboxylic acids. A plausible route involves nucleophilic aromatic substitution (NAS) using dichlorobenzene precursors.

Nucleophilic Aromatic Substitution (NAS)

As demonstrated in the synthesis of thianthrene-2,7-dicarboxylic acid , sodium sulfide (Na₂S) can act as a nucleophile to displace halide groups on dichlorobenzamide derivatives. For 2,7-dichlorothianthrene, a similar approach could employ 2,7-dichlorodibenzothiophene as a starting material. Reaction with Na₂S under controlled temperatures (80–120°C) may yield the thianthrene core, followed by purification via recrystallization.

Reaction Conditions and Challenges

-

Temperature: Elevated temperatures (≥100°C) are critical for facilitating NAS but may risk side reactions such as over-oxidation.

-

Solvent Systems: Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) could enhance reaction efficiency, as observed in related syntheses .

-

Byproduct Management: Chloride elimination and sulfur cross-linking are potential side reactions requiring careful stoichiometric control.

Anticipated Chemical Reactivity

The chemical behavior of 2,7-dichlorothianthrene can be inferred from its structural analogs. Key reactions may include oxidation, reduction, and electrophilic substitution.

Oxidation Reactions

The sulfur atoms in the thianthrene ring are prone to oxidation. Using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), 2,7-dichlorothianthrene could form sulfoxides or sulfones. The electron-withdrawing chlorine substituents may stabilize oxidized intermediates, altering reaction kinetics compared to unsubstituted thianthrene.

Reduction Pathways

Reducing agents such as lithium aluminum hydride (LiAlH₄) might dechlorinate the compound, though steric hindrance from the fused rings could limit accessibility. Alternatively, catalytic hydrogenation could selectively reduce sulfur bonds without affecting chlorine groups.

Electrophilic Substitution

Challenges and Future Research

The absence of empirical data on 2,7-dichlorothianthrene underscores the need for targeted synthesis and characterization. Key priorities include:

-

Synthesis Optimization: Developing reproducible methods to isolate high-purity samples.

-

Spectroscopic Characterization: Employing NMR, IR, and X-ray crystallography to confirm structure and electronic properties.

-

Toxicity Profiling: Assessing environmental and biological impacts, given the persistence of chlorinated organics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume